molecular formula C15H23N3O4 B12608411 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide CAS No. 917762-50-6

6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide

Cat. No.: B12608411
CAS No.: 917762-50-6
M. Wt: 309.36 g/mol
InChI Key: FUXPETHYQRIEKT-UHFFFAOYSA-N
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Description

6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyethyl group, a nitrophenyl group, and a hexanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide typically involves multiple steps. One common method includes the condensation of 6-aminocaproic acid with an appropriate aldehyde or ketone under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme involved in the glucose metabolic pathway of certain bacteria . This inhibition disrupts the metabolic processes of the bacteria, leading to their death. The compound’s ability to bind to bacterial ribosomes and inhibit protein synthesis also contributes to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanoic acid
  • 6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide derivatives

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit glucose dehydrogenase and bind to bacterial ribosomes makes it a promising candidate for antimicrobial research .

Properties

CAS No.

917762-50-6

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

6-amino-N-[[3-(1-hydroxyethyl)-4-nitrophenyl]methyl]hexanamide

InChI

InChI=1S/C15H23N3O4/c1-11(19)13-9-12(6-7-14(13)18(21)22)10-17-15(20)5-3-2-4-8-16/h6-7,9,11,19H,2-5,8,10,16H2,1H3,(H,17,20)

InChI Key

FUXPETHYQRIEKT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)CNC(=O)CCCCCN)[N+](=O)[O-])O

Origin of Product

United States

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